molecular formula C12H14FN B13903466 5-Fluoro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]

5-Fluoro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]

Cat. No.: B13903466
M. Wt: 191.24 g/mol
InChI Key: VQBKERXGUPDKFL-UHFFFAOYSA-N
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Description

5-Fluoro-2,3-dihydrospiro[indene-1,3’-pyrrolidine] is a chemical compound with the molecular formula C12H14FN It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2,3-dihydrospiro[indene-1,3’-pyrrolidine] typically involves the reaction of indene derivatives with fluorinated reagents under specific conditions. One common method involves the use of a palladium-catalyzed reaction to introduce the fluorine atom into the indene ring, followed by cyclization to form the spiro compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to elevated temperatures depending on the specific reagents used .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,3-dihydrospiro[indene-1,3’-pyrrolidine] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Fluoro-2,3-dihydrospiro[indene-1,3’-pyrrolidine] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2,3-dihydrospiro[indene-1,3’-pyrrolidine] involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2,3-dihydrospiro[indene-1,2’-pyrrolidine]
  • 5-Fluoro-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride

Uniqueness

5-Fluoro-2,3-dihydrospiro[indene-1,3’-pyrrolidine] is unique due to its specific spiro structure and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H14FN

Molecular Weight

191.24 g/mol

IUPAC Name

6-fluorospiro[1,2-dihydroindene-3,3'-pyrrolidine]

InChI

InChI=1S/C12H14FN/c13-10-1-2-11-9(7-10)3-4-12(11)5-6-14-8-12/h1-2,7,14H,3-6,8H2

InChI Key

VQBKERXGUPDKFL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC2)C3=C1C=C(C=C3)F

Origin of Product

United States

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